ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains an ester functional group, which is often found in fats and oils . The presence of the dichlorophenoxy group suggests that this compound may have herbicidal properties, as this group is found in many herbicides .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable thiazole derivative with a dichlorophenoxybutanoic acid derivative . This could potentially be achieved through a condensation reaction, although the exact conditions would depend on the specific reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the various substituents attached to it . The dichlorophenoxy group would likely cause the molecule to be polar, and the compound as a whole would likely exhibit some degree of aromaticity due to the thiazole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid . The compound could also potentially undergo electrophilic aromatic substitution reactions at the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it fairly non-polar and therefore soluble in organic solvents . The compound’s melting and boiling points would likely be relatively high due to the presence of the aromatic ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-24-16(23)15-10(2)20-17(26-15)21-14(22)5-4-8-25-13-7-6-11(18)9-12(13)19/h6-7,9H,3-5,8H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOMOANFWKWJLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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